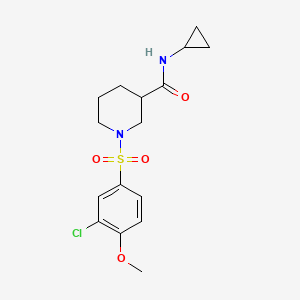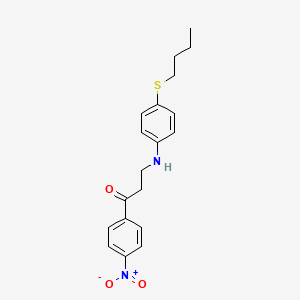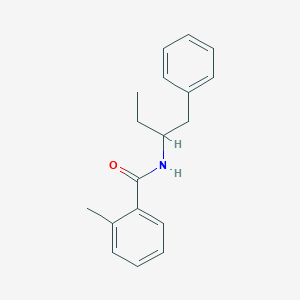![molecular formula C21H26N4O5S B4186094 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4186094.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Vue d'ensemble
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a sulfonyl group, a morpholinylcarbonyl group, and a phenylglycinamide moiety
Méthodes De Préparation
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Formation of the sulfonyl group: This can be achieved through the reaction of dimethylamine with a sulfonyl chloride under basic conditions.
Preparation of the morpholinylcarbonyl group: This involves the reaction of morpholine with a suitable carbonyl compound, such as phosgene or a chloroformate ester.
Assembly of the final compound: The individual functional groups are then combined through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The morpholinylcarbonyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonyl-containing amides and glycinamides, such as:
- N-(2-{[2-(dimethylamino)ethyl]sulfonyl}ethyl)-N,N-dimethylamine
- 2-(dimethylamino)-N,N-dimethyl-4-phenyl-1-butanesulfonamide
Compared to these compounds, 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is unique due to the presence of the morpholinylcarbonyl group, which can enhance its binding properties and biological activity.
Propriétés
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-23(2)31(28,29)25(17-8-4-3-5-9-17)16-20(26)22-19-11-7-6-10-18(19)21(27)24-12-14-30-15-13-24/h3-11H,12-16H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBHDFFDYMOCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B4186038.png)
![3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186041.png)
![ETHYL ({2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B4186045.png)
![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![5-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186091.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)


